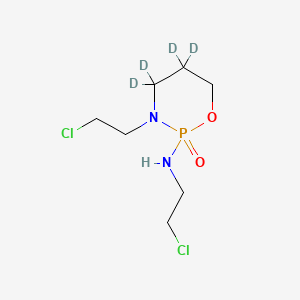
Naphthalene-13C10
Übersicht
Beschreibung
Naphthalene-13C10 is a compound where all ten carbon atoms in the naphthalene molecule are replaced with the carbon-13 isotope. This isotopically labeled compound is used extensively in scientific research, particularly in studies involving mass spectrometry and nuclear magnetic resonance spectroscopy. The molecular formula of this compound is 13C10H8, and it has a molecular weight of 138.10 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Naphthalene-13C10 typically involves the use of synthetic organic chemistry techniques. One common method is the isotope exchange reaction, where a 13C isotope-labeled starting material reacts with an appropriate reagent to form this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar isotope exchange methods. The process requires stringent control of reaction conditions to ensure high isotopic purity and yield. The product is then purified and packaged for use in various research applications .
Analyse Chemischer Reaktionen
Types of Reactions: Naphthalene-13C10 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form phthalic anhydride.
Reduction: It can be reduced to form tetrahydronaphthalene.
Substitution: Electrophilic substitution reactions can occur, leading to the formation of various substituted naphthalenes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed:
Oxidation: Phthalic anhydride.
Reduction: Tetrahydronaphthalene.
Substitution: Various substituted naphthalenes depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Naphthalene-13C10 is widely used in scientific research due to its isotopic labeling. Some key applications include:
Chemistry: Used as a tracer in reaction mechanisms and to study the kinetics of chemical reactions.
Biology: Employed in metabolic studies to trace the pathways of carbon atoms in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and in environmental studies to track the fate of pollutants
Wirkmechanismus
The mechanism of action of Naphthalene-13C10 involves its use as a tracer molecule. The carbon-13 isotope allows researchers to track the movement and transformation of the compound in various chemical and biological systems. This is particularly useful in studies involving mass spectrometry and nuclear magnetic resonance spectroscopy, where the isotopic label provides a distinct signal .
Vergleich Mit ähnlichen Verbindungen
Naphthalene: The non-labeled version of Naphthalene-13C10.
Naphthalene-d8: A deuterium-labeled version where hydrogen atoms are replaced with deuterium.
Naphthalene-13C6: A partially labeled version with six carbon-13 atoms.
Uniqueness: this compound is unique due to its complete labeling with carbon-13, providing a distinct advantage in studies requiring high sensitivity and specificity. This makes it particularly valuable in advanced research applications where precise tracking of carbon atoms is essential .
Eigenschaften
IUPAC Name |
naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8/c1-2-6-10-8-4-3-7-9(10)5-1/h1-8H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWIBTONFRDIAS-IIYFYTTLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=CC=CC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=[13C]2[13CH]=[13CH][13CH]=[13CH][13C]2=[13CH]1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676055 | |
| Record name | (~13~C_10_)Naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.097 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219526-41-7 | |
| Record name | (~13~C_10_)Naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 219526-41-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-D-alanine tert-Butyl Ester](/img/structure/B564893.png)











